

# LSN 3213128: A Technical Guide to a Novel AICARFT Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | LSN 3213128 |           |
| Cat. No.:            | B15586520   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

LSN 3213128 is a potent, selective, and orally bioavailable nonclassical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT).[1][2] AICARFT is a crucial enzyme in the de novo purine biosynthetic pathway, which is often upregulated in cancerous cells to meet the high demand for nucleotides required for proliferation.[2][3] By inhibiting AICARFT, LSN 3213128 disrupts purine synthesis, leading to the accumulation of the substrate 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP) and subsequent antiproliferative effects in cancer cells.[2][4] This document provides a comprehensive overview of the structure, properties, mechanism of action, and preclinical anti-tumor activity of LSN 3213128.

## **Core Properties and Structure**

**LSN 3213128**, with the chemical name N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide, is a novel small molecule with significant potential in oncology research.[2]



| Property          | Value                         | Source |
|-------------------|-------------------------------|--------|
| CAS Number        | 1941211-99-9                  | [1]    |
| Molecular Formula | C17H16FN3O4S2                 | [1]    |
| Molecular Weight  | 409.46 g/mol                  | [1]    |
| Appearance        | Off-white to pink solid       | [1]    |
| Solubility        | DMSO: 83.33 mg/mL (203.51 mM) | [1]    |

## **Mechanism of Action and Signaling Pathway**

LSN 3213128 exerts its anti-tumor effects by specifically targeting AICARFT, a folate-dependent enzyme in the purine biosynthesis pathway.[4] Inhibition of AICARFT leads to a significant increase in intracellular ZMP levels.[4][5] The accumulation of ZMP is associated with the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which can contribute to the observed growth inhibition in cancer cells.[4][5]

Figure 1. LSN 3213128 mechanism of action and downstream signaling.

## In Vitro and In Vivo Efficacy

**LSN 3213128** has demonstrated potent inhibitory activity against AICARFT and significant antiproliferative effects in various cancer cell lines.

## **Enzyme Inhibition and Cellular Potency**



| Parameter         | Value   | Cell Line/Condition     | Source |
|-------------------|---------|-------------------------|--------|
| AICARFT IC50      | 16 nM   | Enzyme Assay            | [1][4] |
| Cellular IC50     | 19 nM   | -                       | [6]    |
| NCI-H460 GI50     | 3470 nM | Standard RPMI<br>medium | [1]    |
| MDA-MB-231 GI50   | 44 nM   | Standard RPMI<br>medium | [1]    |
| NCI-H460 ZMP EC50 | 8 nM    | Low-folate medium       | [1]    |
| NCI-H460 ZMP EC50 | 356 nM  | Standard RPMI<br>medium | [1]    |

## **In Vivo Anti-Tumor Activity**

Oral administration of **LSN 3213128** has been shown to inhibit tumor growth in xenograft models.

| Animal Model                          | Dosage      | Administration                   | Outcome                 | Source |
|---------------------------------------|-------------|----------------------------------|-------------------------|--------|
| Mouse MDA-MB-<br>231met2<br>xenograft | 30-60 mg/kg | p.o., twice daily<br>for 22 days | Tumor growth inhibition | [1]    |
| Mouse NCI-H460<br>xenograft           | -           | Oral<br>administration           | Tumor growth inhibition | [4]    |
| Syngeneic A9<br>tumor model           | -           | Oral<br>administration           | Tumor growth inhibition | [4]    |

## **Experimental Protocols**

The following are summaries of key experimental methodologies used in the characterization of **LSN 3213128**, based on published literature.

# **AICARFT Inhibition Assay**



- Objective: To determine the in vitro inhibitory potency of LSN 3213128 against the AICARFT enzyme.
- Methodology: The assay measures the conversion of AICAR to FAICAR by recombinant human AICARFT. The reaction is typically initiated by the addition of the enzyme to a mixture containing AICAR, a folate co-substrate, and varying concentrations of the inhibitor. The reaction is quenched, and the product is quantified using methods such as HPLC or mass spectrometry to determine the IC50 value.

### **Cell Proliferation Assay (GI50 Determination)**

- Objective: To assess the anti-proliferative effect of LSN 3213128 on cancer cell lines.
- Methodology: Cancer cells (e.g., NCI-H460, MDA-MB-231) are seeded in 96-well plates and treated with a range of LSN 3213128 concentrations for a specified period (e.g., 7 days).
   Cell viability is then measured using a colorimetric assay such as Alamar Blue or MTT. The GI50, the concentration at which 50% of cell growth is inhibited, is calculated from the doseresponse curve.

#### **ZMP Accumulation Assay (EC50 Determination)**

- Objective: To quantify the cellular target engagement by measuring the accumulation of ZMP following LSN 3213128 treatment.
- Methodology: Cells are treated with various concentrations of LSN 3213128. After
  incubation, intracellular metabolites are extracted, and the levels of ZMP are quantified using
  LC-MS/MS. The EC50, the concentration that produces 50% of the maximal ZMP
  accumulation, is then determined.

## In Vivo Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of LSN 3213128 in a living organism.
- Methodology: Human cancer cells (e.g., MDA-MB-231met2) are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are randomized into vehicle control and treatment groups. LSN 3213128 is administered orally at specified doses and schedules. Tumor volume is measured regularly throughout the study. At the end of the



study, tumors may be excised for further analysis, such as measuring intratumoral ZMP levels.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (LSN 3213128), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has antitumor activity in murine models PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has antitumor activity in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSN 3213128 | TargetMol [targetmol.com]
- To cite this document: BenchChem. [LSN 3213128: A Technical Guide to a Novel AICARFT Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586520#lsn-3213128-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.